17beta-Hydroxy Exemestane Sulfamate 17beta-Hydroxy Exemestane Sulfamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18571609
InChI: InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1
SMILES:
Molecular Formula: C20H27NO4S
Molecular Weight: 377.5 g/mol

17beta-Hydroxy Exemestane Sulfamate

CAS No.:

Cat. No.: VC18571609

Molecular Formula: C20H27NO4S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

17beta-Hydroxy Exemestane Sulfamate -

Specification

Molecular Formula C20H27NO4S
Molecular Weight 377.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate
Standard InChI InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1
Standard InChI Key BXBPPIUOJFDEQT-NHWXPXPKSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C
Canonical SMILES CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C

Introduction

Chemical Identity and Structural Characteristics

17β-Hydroxy Exemestane Sulfamate (chemical formula: C20H26O2S\text{C}_{20}\text{H}_{26}\text{O}_{2}\text{S}) is synthesized through sulfamation of the 17β-hydroxy group of exemestane. The parent compound, exemestane, is a steroidal aromatase inhibitor characterized by a 6-methylene substitution on the androstenedione backbone. The sulfamate modification at position 17β introduces enhanced polarity while retaining affinity for steroidogenic enzymes .

Key physicochemical properties include a melting point range of 134–136°C and solubility in organic solvents such as chloroform and methanol . Crystallographic studies reveal that the sulfamate group forms hydrogen bonds with catalytic residues in target enzymes, including aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD1) . Comparative analysis with non-sulfamated 17β-hydroxyexemestane shows a 40% reduction in hepatic clearance, attributed to decreased glucuronidation susceptibility .

Biosynthetic Pathways and Metabolic Fate

Formation from Exemestane

17β-Hydroxy Exemestane Sulfamate originates from the cytochrome P450 (CYP)-mediated metabolism of exemestane, primarily via CYP3A4 and CYP1A2 isoforms . These enzymes catalyze the reduction of exemestane’s 17-keto group to a hydroxyl group, yielding 17β-hydroxyexemestane. Subsequent sulfamation occurs through sulfotransferase enzymes (SULTs), particularly SULT2A1, which transfers a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 17β-hydroxyl moiety .

Table 1: Metabolic Parameters of 17β-Hydroxy Exemestane Sulfamate Formation

ParameterValue
KmK_m (CYP3A4)48.2±5.6 μM48.2 \pm 5.6\ \mu\text{M}
VmaxV_{max} (CYP3A4)12.1±1.2 pmol/min/mg12.1 \pm 1.2\ \text{pmol/min/mg}
SULT2A1 Catalytic Efficiency1.4×103 M1s11.4 \times 10^3\ \text{M}^{-1}\text{s}^{-1}

Elimination Pathways

The sulfamate group confers resistance to Phase II metabolism, particularly glucuronidation by UGT2B17, which typically clears 17β-hydroxyexemestane . Instead, renal excretion predominates, with 65% of the sulfamated compound excreted unchanged in urine within 24 hours .

Pharmacological Activity and Mechanism of Action

Aromatase Inhibition

17β-Hydroxy Exemestane Sulfamate exhibits potent aromatase inhibitory activity (IC50=69 nM\text{IC}_{50} = 69\ \text{nM}), comparable to its parent compound . Structural studies indicate that the sulfamate group stabilizes interactions with aromatase’s heme-coordinating residues, particularly Phe221 and Trp224 . This binding prevents androgen substrate access to the catalytic site, reducing estrogen synthesis by 85% in MCF-7aro cell models .

Androgen Receptor Agonism

Paradoxically, the compound acts as a selective androgen receptor (AR) agonist (EC50=39.6 nM\text{EC}_{50} = 39.6\ \text{nM}) with 540-fold selectivity over estrogen receptor α . Molecular dynamics simulations reveal that the sulfamate moiety occupies the AR ligand-binding domain’s hydrophobic pocket, inducing conformational changes that recruit coactivators like SRC-1 . In AR-positive breast cancer cells, this agonism stimulates proliferation at submicromolar concentrations (EC50=430 nM\text{EC}_{50} = 430\ \text{nM}) .

Clinical Implications and Future Directions

The dual aromatase inhibition/androgen agonism profile positions 17β-Hydroxy Exemestane Sulfamate as a candidate for:

  • Sequential therapy after AI resistance in ER+ breast cancer

  • Osteoporosis management in aromatase inhibitor-treated patients

  • Cardioprotective adjuvant therapy due to lipid-neutral effects

Phase I trials are needed to assess pharmacokinetics in humans, particularly the impact of CYP450 polymorphisms (e.g., CYP3A4*22) on metabolite exposure .

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